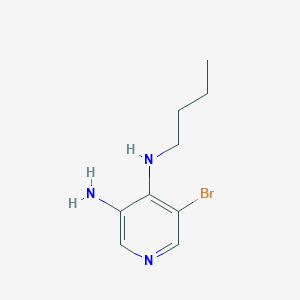

5-Bromo-N4-butylpyridine-3,4-diamine

Description

5-Bromo-N4-butylpyridine-3,4-diamine is a pyridine derivative featuring a bromine atom at the 5-position, a butyl group at the N4 amine, and diamine substituents at the 3- and 4-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., DNA intercalation, enzyme inhibition) and materials science. The bromine atom enhances electrophilicity, while the butyl chain influences lipophilicity and steric interactions.

Properties

IUPAC Name |

5-bromo-4-N-butylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-2-3-4-13-9-7(10)5-12-6-8(9)11/h5-6H,2-4,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRKIJOQZFLOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=NC=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N4-butylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by the introduction of the butyl group. One common method involves the reaction of 5-bromopyridine-3,4-diamine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N4-butylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

5-Bromo-N4-butylpyridine-3,4-diamine is used in a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-Bromo-N4-butylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atom and the butyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues in DNA Intercalation

Key Compounds :

- IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine) : A bicyclic pyridopyrimidine derivative with diamine groups.

- Doxorubicin : A benchmark anthracycline DNA intercalator.

Analysis :

- Planarity: IC5’s fused pyridopyrimidine ring ensures high planarity, critical for DNA base-pair insertion.

- Substituent Effects : The butyl chain may hinder DNA binding via steric clashes, whereas IC5’s methyl group minimally impacts planarity.

Comparison with AKT1 Inhibitors

Key Compounds :

- N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine: A quinoline-based AKT1 inhibitor with chloro substituents.

Analysis :

- Halogen Effects: The bromine atom in the pyridine derivative may enhance hydrophobic interactions compared to chlorine in the quinoline analog, but its larger size could disrupt binding pocket compatibility .

- Diamine Role : Both compounds feature diamine groups, which could facilitate hydrogen bonding with target enzymes.

Electronic Properties vs. OLED Materials

Key Compounds :

- PTZ-TRZ (Phenothiazine-Triazine): A triazine-based emitter with a phenothiazine donor.

- DPA-TRZ (Triphenylamine-Triazine): A triazine derivative with triphenylamine donors.

Analysis :

- Electron Effects : The bromine in this compound may act as an electron-withdrawing group, analogous to triazine in PTZ-TRZ. However, the lack of extended π-conjugation (vs. triazine-phenyl linkers) limits its utility in optoelectronics .

Biological Activity

5-Bromo-N4-butylpyridine-3,4-diamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With the molecular formula C9H14BrN3 and a molecular weight of 244.13 g/mol, this compound exhibits unique properties due to the presence of both a bromine atom and a butyl group, which influence its chemical reactivity and biological interactions.

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the butyl group. A common method includes reacting 5-bromopyridine-3,4-diamine with butyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom and butyl group enhance its binding affinity to enzymes and receptors, which may lead to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain cellular processes linked to microbial growth and cancer cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, it has demonstrated activity against both Gram-positive bacteria (e.g., Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli), with varying degrees of sensitivity observed among different bacterial types .

Table 1: Antimicrobial Activity of this compound

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its anticancer potential. Early studies indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its effectiveness against specific cancer types and to understand the underlying mechanisms at play .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various pyridine derivatives, including this compound, against multiple bacterial strains. Results showed significant inhibition zones for Gram-positive bacteria compared to Gram-negative strains, suggesting a selective action mechanism .

- Anticancer Research : Another research effort focused on the compound's impact on human cancer cell lines. The findings indicated that treatment with this compound resulted in reduced viability of cancer cells and induced apoptosis in a dose-dependent manner.

Comparison with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Bromopyridine-3,4-diamine | Lacks butyl group | Limited antimicrobial activity |

| N4-Butylpyridine-3,4-diamine | Lacks bromine atom | Reduced reactivity |

| 5-Bromo-N4-(pyridin-2-ylmethyl)pyridine-3,4-diamine | Similar structure with different substituents | Potentially varied activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.